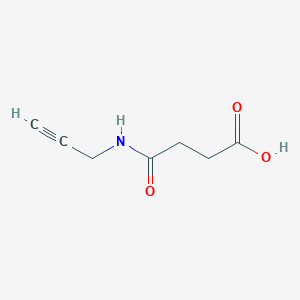

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

描述

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (C₇H₉NO₃) is a succinic acid derivative featuring a propargylamine substituent at the 4-oxo position. Its molecular structure combines a reactive alkyne group (prop-2-yn-1-ylamino) with a carboxylic acid, making it valuable in bioconjugation (e.g., click chemistry) and pharmaceutical synthesis . The compound is synthesized via maleic anhydride and propargylamine in glacial acetic acid, followed by cyclization to form N-propargylmaleimide derivatives .

Structure

2D Structure

属性

IUPAC Name |

4-oxo-4-(prop-2-ynylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNICXUBAQSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme:

$$

\text{Succinic anhydride} + \text{Propargylamine} \xrightarrow[\text{4-DMAP}]{\text{CH}2\text{Cl}2, \text{r.t.}} \text{this compound}

$$

This method is favored for its simplicity, moderate reaction time (typically 1–2 hours), and good yields. The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature.

Detailed Experimental Procedures and Data

Synthesis Using Succinic Anhydride and Propargylamine

A representative procedure is as follows:

- Reagents : Succinic anhydride, propargylamine, 4-DMAP catalyst.

- Solvent : Dichloromethane (CH2Cl2).

- Conditions : Stirring at room temperature for 1–2 hours.

- Workup : Acidification with 1 N HCl, extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure.

- Purification : Column chromatography on silica gel.

Representative Yields and Characterization

| Compound | Starting Materials (mmol) | Catalyst (mmol) | Reaction Time (h) | Yield (%) | Characterization Data |

|---|---|---|---|---|---|

| This compound (S2) | Succinic anhydride (0.74), propargylamine (0.61) | 4-DMAP (0.61) | 1 | 53 | 1H NMR (600 MHz, CDCl3): δ 5.84 (bs, 1H, NH), 4.12 (d, 2H, CH2-N), 2.76 (t, 2H, CH2-CO), 2.56 (t, 2H, CH2-COOH) |

| 4-Oxo-4-(triethylsilyl-prop-2-yn-1-ylamino)butanoic acid (S2b) | Succinic anhydride (2.52), silylated propargylamine (1.93) | 4-DMAP (2.0) | 2 | 38 | 1H NMR (600 MHz, CDCl3): δ 5.85 (bs, 1H), 4.12 (d, 2H), 2.76–2.55 (m, 4H), 1.01 (t, 9H), 0.63 (q, 6H) |

Note: The silylated derivatives are prepared similarly but involve silyl-protected alkynyl amines to facilitate further synthetic transformations.

Alternative Coupling Using Carbodiimide Chemistry

In some studies, the compound is prepared via coupling of prop-2-yn-1-amine with a succinic acid derivative activated by carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of 4-DMAP. This method is advantageous for coupling with more complex or sensitive substrates.

- Reagents : Succinic acid derivative, prop-2-yn-1-amine, EDC, 4-DMAP.

- Solvent : Typically dichloromethane or dimethylformamide (DMF).

- Conditions : Room temperature stirring for several hours.

- Purification : Column chromatography.

This approach yields the desired amide with good purity and yield (~70%) and is compatible with sensitive functional groups.

Mechanistic Insights and Optimization

- Catalyst Role : 4-DMAP acts as a nucleophilic catalyst, activating the anhydride carbonyl and facilitating nucleophilic attack by the amine.

- Reaction Environment : Mild, room temperature conditions prevent side reactions such as polymerization or over-oxidation.

- Purification : Acid-base extractions followed by chromatographic purification ensure removal of unreacted starting materials and byproducts.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Activator | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct ring-opening of succinic anhydride with propargylamine | Succinic anhydride, propargylamine | 4-DMAP | CH2Cl2 | r.t., 1–2 h | 50–55 | Simple, mild, widely used |

| Carbodiimide-mediated coupling | Succinic acid derivative, propargylamine | EDC, 4-DMAP | CH2Cl2 or DMF | r.t., several hours | ~70 | Suitable for sensitive substrates |

| Silyl-protected alkynyl amine coupling | Succinic anhydride, silylated propargylamine | 4-DMAP | CH2Cl2 | r.t., 2 h | 35–40 | For further functionalization |

Research Findings and Applications

- The compound serves as a key intermediate in the synthesis of bioactive molecules and probes, especially where the alkyne functionality enables click chemistry applications.

- Its preparation via mild amide bond formation allows incorporation into peptides and complex molecules without degradation.

- The use of silyl protecting groups on the alkyne facilitates selective deprotection and subsequent conjugation reactions.

化学反应分析

Types of Reactions: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

科学研究应用

Overview

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (CAS No. 342022-20-2) is a compound with significant potential in various fields, particularly in medicinal chemistry and materials science. This article explores its chemical properties, synthesis methods, and applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its bioactive properties, particularly in the development of pharmaceuticals targeting various diseases.

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Exhibits activity against certain bacterial strains, making it a candidate for antibiotic development. |

| Anti-inflammatory Compounds | Potential use in formulations aimed at reducing inflammation in chronic diseases. |

| Cancer Therapeutics | Investigated for its role in inhibiting tumor growth through specific pathways. |

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics .

Materials Science

In materials science, this compound is utilized as an intermediate in the synthesis of polymers and other materials with unique properties.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Improved thermal stability and mechanical strength when incorporated into polymer matrices. |

| Coatings | Enhances adhesion and resistance to environmental degradation. |

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polyurethane formulations significantly improved their mechanical properties and thermal stability, making them suitable for high-performance applications .

Agricultural Chemistry

This compound is also being explored for its potential applications in agrochemicals, particularly as a pesticide or herbicide.

| Application Area | Description |

|---|---|

| Pesticides | Potential efficacy against specific pests while being environmentally friendly. |

| Herbicides | Investigated for selective weed control with minimal impact on crops. |

Case Study: Herbicide Development

A recent study evaluated the herbicidal activity of various derivatives of this compound, finding promising results in controlling weed growth without harming crop yield .

作用机制

The mechanism of action of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The exact mechanism may vary based on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations

4-Oxo-4-(prop-2-yn-1-yloxy)butanoic acid (C₇H₈O₄)

- Structural Difference: Replaces the amino group with an ether (oxy) linkage.

- Properties : Lower molecular weight (156.14 g/mol vs. 171.15 g/mol) and reduced hydrogen-bonding capacity due to the absence of the NH group.

- Applications : Less commonly used in bioorthogonal chemistry but serves as a precursor for OEG-modified probes in phosphorescent bioimaging .

4-Oxo-4-[(prop-2-en-1-ylcarbamoyl)amino]butanoic acid (C₈H₁₂N₂O₄)

- Structural Difference: Incorporates a carbamoyl group (NH-C=O) between the propenylamine and oxo-butanoic acid.

- Applications : Likely used in peptide coupling or as a building block for bioactive molecules, though specific applications are less documented .

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (C₆H₇N₃O₃S)

- Structural Difference : Substitutes the propargyl group with a 1,3,4-thiadiazole ring.

- Molecular weight: 201.20 g/mol .

- Applications : Explored as a biochemical reagent, possibly in protease inhibition or kinase targeting .

4-Oxo-4-(pyridin-2-ylamino)butanoic acid (C₉H₁₀N₂O₃)

Functional Derivatives

(E)-4-Oxo-4-(prop-2-yn-1-ylamino)but-2-enoic acid

- Structural Difference : Unsaturated double bond at C2–C3 introduces rigidity.

- Properties : Conformational restriction may improve target specificity. Used in activity-based protein profiling (ABPP) to study enzyme dynamics .

- Applications : Synthesis of octyl esters for cellular uptake studies .

Fmoc-D-Asp(OPP)-OH (C₂₈H₂₇NO₆)

生物活性

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, with the chemical formula CHNO and CAS number 342022-20-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 155.15 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains. These activities are attributed to its structural characteristics, which allow it to interact with biological targets effectively.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism likely involves the inhibition of bacterial growth through interference with essential cellular processes.

Anticancer Activity

The compound has shown promise in cancer research, particularly regarding its ability to induce apoptosis in cancer cells. This is achieved by modulating pathways associated with cell survival and proliferation.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.

- Receptor Interaction : It could bind to receptors involved in cell signaling pathways, thus altering cellular responses.

- Induction of Apoptosis : Evidence suggests that the compound can activate caspases, leading to programmed cell death in cancerous cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study involving ovarian cancer cell lines (OVCAR-5 and OVCAR-8) demonstrated that treatment with this compound resulted in significant activation of caspase pathways, indicating its role as a pro-apoptotic agent. The treatment led to observable changes in cell morphology consistent with apoptosis, such as chromatin condensation and membrane blebbing.

Table 2: Experimental Results from Cell Lines

| Cell Line | Caspase Activation | Morphological Changes |

|---|---|---|

| OVCAR-5 | High | Chromatin condensation |

| OVCAR-8 | Moderate | Membrane blebbing |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-oxobutanoic acid derivatives with propargylamine under anhydrous conditions (e.g., in DMF or THF) with coupling agents like EDC/HOBt improves amide bond formation. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions involving the reactive alkyne group. Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization enhances purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the presence of the prop-2-yn-1-ylamino group (characteristic triple bond signals at δ ~2.5 ppm for protons and ~70–80 ppm for carbons) and the ketone/acid moieties. FT-IR confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹). HRMS (ESI or EI) provides exact mass validation. X-ray crystallography, if feasible, resolves stereoelectronic details .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during derivatization of this compound for bioactivity studies?

- Methodological Answer : The alkyne group enables click chemistry (e.g., CuAAC with azides), but copper catalysts may degrade acid groups. Use ligand-accelerated Cu(I) systems (e.g., TBTA) at pH 7–8 to preserve carboxylic acid integrity. Alternatively, employ strain-promoted azide-alkyne cycloaddition (SPAAC) for metal-free conjugation. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and time .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols:

- Use identical cell passage numbers and seeding densities.

- Pre-equilibrate compounds in assay buffers to avoid solubility issues.

- Validate results with orthogonal assays (e.g., Western blot for target inhibition alongside viability assays). Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) enhance reproducibility .

Q. What analytical methods are suitable for quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances UV/fluorescence detection in HPLC. For LC-MS/MS, employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Use MRM transitions targeting molecular ions (e.g., m/z 210.1 → 166.0 for the parent compound). Validate method sensitivity (LOQ < 1 ng/mL) and specificity against matrix interferences .

Q. How can computational modeling guide the design of metal complexes using this compound as a ligand?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to predict binding modes with metals like Cu(II) or Zn(II). Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Molecular docking (AutoDock Vina) screens potential biological targets (e.g., enzymes with metal-binding sites). Validate predictions experimentally via UV-Vis titration and EPR spectroscopy .

Methodological Considerations

Q. What precautions are essential when handling the prop-2-yn-1-ylamino group in aqueous or oxidative environments?

- Methodological Answer : The alkyne group is prone to oxidation and hydrolysis. Store the compound under inert gas at –20°C. Avoid prolonged exposure to light, moisture, or high pH (>9). For aqueous work, use degassed buffers with antioxidants (e.g., ascorbic acid) .

Q. How can regioselective functionalization of the ketone group be achieved without affecting the alkyne or carboxylic acid?

- Methodological Answer : Protect the carboxylic acid as a tert-butyl ester using Boc₂O/DMAP. Perform ketone reduction (NaBH₄) or condensation (hydrazines for hydrazone formation) under mild conditions. Deprotect with TFA/CH₂Cl₂ (1:1) post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。